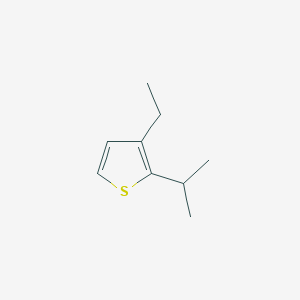

2-溴-3-丁基噻吩

描述

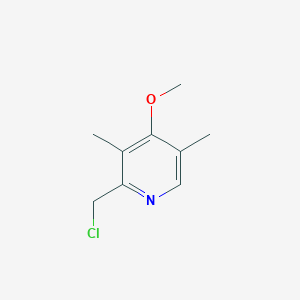

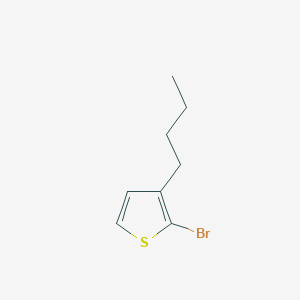

2-Bromo-3-butylthiophene is a brominated thiophene derivative, a class of compounds that have been extensively studied due to their interesting chemical properties and potential applications in organic electronics. Thiophene and its derivatives are known for their utility in the synthesis of various organic materials, including polymers and small molecules that exhibit electroactive properties. The presence of the bromine atom and the butyl group in 2-Bromo-3-butylthiophene suggests that it could serve as an intermediate or building block in the synthesis of more complex thiophene-based structures.

Synthesis Analysis

The synthesis of thiophene derivatives often involves palladium-catalyzed coupling reactions, as seen in the synthesis of polyhydroxyl oligothiophenes . Similarly, the selective direct arylation of 3-bromo-2-methylthiophene to form various substituted thiophenes demonstrates the versatility of bromothiophenes as precursors for functional materials . The synthesis of 2-bromo-3-methylthiophene with high yield and purity further exemplifies the efficiency of bromination reactions in thiophene chemistry . Although these studies do not directly describe the synthesis of 2-Bromo-3-butylthiophene, they provide insight into the methodologies that could be adapted for its production.

Molecular Structure Analysis

Thiophene derivatives exhibit a range of molecular conformations influenced by substituents and intermolecular interactions. For instance, the X-ray structure of 3,3'-bis(2-hydroxyethyl)-2,2'-bithiophene reveals a noncoplanar anti conformation with a significant inter-ring twist angle due to hydrogen-bonding interactions . This suggests that the molecular structure of 2-Bromo-3-butylthiophene could also be influenced by the presence of the butyl group and the bromine atom, potentially affecting its reactivity and physical properties.

Chemical Reactions Analysis

Brominated thiophenes are reactive intermediates that can undergo further chemical transformations. The regio- and stereochemistry of bromine addition to S-oxidized derivatives of thiophenes has been studied, showing exclusive 1,4-cis-additions . This indicates that brominated thiophenes like 2-Bromo-3-butylthiophene could participate in addition reactions with high regioselectivity. Furthermore, the tandem dimerization and ring-opening reactions of substituted 3-bromothiophene 1,1-dioxides to form trisubstituted benzenes demonstrate the potential of bromothiophenes to undergo complex transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are closely related to their molecular structure. For example, the synthesis and characterization of crystalline diblock conjugated copolymers based on thiophene units highlight the importance of molecular weight and regioregularity on the material's properties . Although specific data on 2-Bromo-3-butylthiophene are not provided, the studies on related compounds suggest that its physical properties, such as solubility and crystallinity, as well as its chemical properties, like reactivity and stability, would be influenced by the bromine and butyl substituents.

科学研究应用

材料科学:有机半导体

2-溴-3-丁基噻吩: 由于其稳定的噻吩环结构,在有机半导体的开发中被广泛使用。它是合成聚噻吩的关键材料,而聚噻吩是用于有机场效应晶体管 (OFET) 和有机光伏 (OPV) 的重要材料。 这些半导体因其柔韧性、低成本生产以及在可印刷电子产品中的潜力而受到重视 .

药物化学:药理学试剂

在药物化学中,噻吩衍生物,包括2-溴-3-丁基噻吩,因其药理学性质而受到研究。它们作为构建块,用于创建具有潜在抗癌、抗炎和抗菌活性的化合物。 该化合物中的溴原子为进一步官能化提供了一个反应位点,这在药物设计和合成中至关重要 .

腐蚀抑制

2-溴-3-丁基噻吩: 正在研究其作为腐蚀抑制剂的应用。噻吩衍生物已知会在金属上形成保护层,防止氧化和降解。 该领域的研究重点是开发能够延长工业机械和基础设施寿命的新配方 .

有机电子:场效应晶体管

该化合物与 OFET 的性能增强有关。将其掺入 OFET 的半导体层可以提高电荷迁移率和稳定性,这对柔性显示器和传感器的性能至关重要。 研究旨在使用噻吩基分子优化介电层和半导体层之间的界面 .

有机发光二极管 (OLED)

在 OLED 领域,2-溴-3-丁基噻吩有助于开发蓝光发光材料。它是创建宿主材料的合成过程的一部分,该宿主材料有助于实现高效和稳定的光发射。 这项研究对于推动显示技术发展和创建更高能效的照明解决方案至关重要<a aria-label="10: 2-溴-3-丁基噻吩" data-citation

安全和危害

2-Bromo-3-butylthiophene is classified as a hazardous substance. It is harmful if swallowed and causes serious eye damage . It is recommended to handle this compound with appropriate protective equipment and to avoid contact with skin, eyes, and clothing .

Relevant Papers Several papers have been published on the topic of 2-Bromo-3-butylthiophene. For instance, a study published in Nature explored the autopolymerization of 2-bromo-3-methoxythiophene . Another paper published in Dalton Transactions investigated the mechanism of Grignard metathesis polymerization of 3-alkylthiophenes .

属性

IUPAC Name |

2-bromo-3-butylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrS/c1-2-3-4-7-5-6-10-8(7)9/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNBLITSBUDZSJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(SC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10571913 | |

| Record name | 2-Bromo-3-butylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

145543-82-4 | |

| Record name | 2-Bromo-3-butylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(Phenylmethoxy)phenyl][4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-methanone](/img/structure/B128373.png)

![(2S)-2-[[(1S)-1-Carboxyethyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B128377.png)

![3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B128384.png)

![8-Methylene-1,4-dioxaspiro[4.5]deca-6,9-diene](/img/structure/B128396.png)